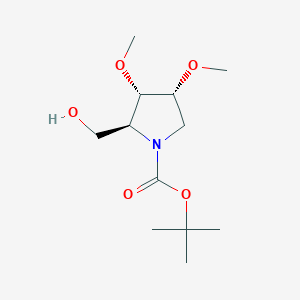
Tert-butyl (2S,3S,4R)-2-(hydroxymethyl)-3,4-dimethoxypyrrolidine-1-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tert-butyl (2S,3S,4R)-2-(hydroxymethyl)-3,4-dimethoxypyrrolidine-1-carboxylate, also known as Tert-butyl (S,S,R)-hydroxymethyl-3,4-dimethoxypyrrolidine-1-carboxylate, is a chemical compound that has been widely studied for its potential applications in scientific research.
Méthode De Synthèse Détaillée
Design of the Synthesis Pathway
The synthesis pathway for Tert-butyl (2S,3S,4R)-2-(hydroxymethyl)-3,4-dimethoxypyrrolidine-1-carboxylate involves the protection of the carboxylic acid group, followed by the addition of the hydroxymethyl group and the subsequent deprotection of the carboxylic acid group. The pyrrolidine ring is then formed through a stereoselective reaction, followed by the protection of the hydroxyl groups and the final deprotection of the tert-butyl group.
Starting Materials
Methyl 3,4-dimethoxybenzoate, Sodium hydride, Tert-butyl bromoacetate, Methanol, Hydrochloric acid, Sodium borohydride, Sodium cyanoborohydride, Acetic acid, Sodium hydroxide, Tetrahydrofuran, Methanesulfonic acid, Triethylamine, Diethyl ether, Methanol, Ethanol
Reaction
Methyl 3,4-dimethoxybenzoate is treated with sodium hydride in tetrahydrofuran to form the corresponding carboxylate salt., Tert-butyl bromoacetate is added to the reaction mixture and the resulting mixture is stirred at room temperature for several hours to form the tert-butyl ester of the carboxylic acid., The tert-butyl ester is then treated with methanol and hydrochloric acid to remove the tert-butyl group and form the corresponding carboxylic acid., Sodium borohydride is added to the carboxylic acid in methanol to form the corresponding alcohol., The alcohol is then treated with sodium cyanoborohydride in acetic acid to form the corresponding hydroxymethyl group., The carboxylic acid is then protected with a methanesulfonic acid and triethylamine mixture to form the corresponding mesylate., The mesylate is then treated with sodium hydroxide in methanol to form the corresponding alcohol., The alcohol is then treated with a mixture of diethyl ether and methanol to form the corresponding tert-butyl ether., The tert-butyl ether is then treated with sodium hydroxide in ethanol to remove the tert-butyl group and form the final product, Tert-butyl (2S,3S,4R)-2-(hydroxymethyl)-3,4-dimethoxypyrrolidine-1-carboxylate.
Applications De Recherche Scientifique
Tert-butyl (2S,3S,4R)-2-(hydroxymethyl)-3,4-dimethoxypyrrolidine-1-carboxylate (2S,3S,4R)-2-(hydroxymethyl)-3,4-dimethoxypyrrolidine-1-carboxylate has been studied for its potential applications in scientific research. It has been shown to have anti-inflammatory and analgesic effects, making it a potential candidate for the treatment of pain and inflammation. Additionally, it has been shown to have neuroprotective effects, making it a potential candidate for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
Mécanisme D'action
The mechanism of action of Tert-butyl (2S,3S,4R)-2-(hydroxymethyl)-3,4-dimethoxypyrrolidine-1-carboxylate (2S,3S,4R)-2-(hydroxymethyl)-3,4-dimethoxypyrrolidine-1-carboxylate is not fully understood. It is believed to work by inhibiting the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of prostaglandins, which are mediators of inflammation and pain. Additionally, it has been shown to have antioxidant properties, which may contribute to its neuroprotective effects.
Effets Biochimiques Et Physiologiques
Tert-butyl (2S,3S,4R)-2-(hydroxymethyl)-3,4-dimethoxypyrrolidine-1-carboxylate (2S,3S,4R)-2-(hydroxymethyl)-3,4-dimethoxypyrrolidine-1-carboxylate has been shown to have several biochemical and physiological effects. It has been shown to reduce the production of prostaglandins, which are mediators of inflammation and pain. Additionally, it has been shown to reduce the production of reactive oxygen species (ROS), which can cause oxidative damage to cells and tissues. It has also been shown to increase the levels of brain-derived neurotrophic factor (BDNF), a protein that is involved in the growth and survival of neurons.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using Tert-butyl (2S,3S,4R)-2-(hydroxymethyl)-3,4-dimethoxypyrrolidine-1-carboxylate (2S,3S,4R)-2-(hydroxymethyl)-3,4-dimethoxypyrrolidine-1-carboxylate in lab experiments is its anti-inflammatory and analgesic effects, which make it a potential candidate for the treatment of pain and inflammation. Additionally, its neuroprotective effects make it a potential candidate for the treatment of neurodegenerative diseases. However, one limitation of using this compound in lab experiments is its limited solubility in water, which may make it difficult to administer in certain experimental settings.
Orientations Futures
There are several future directions for the study of Tert-butyl (2S,3S,4R)-2-(hydroxymethyl)-3,4-dimethoxypyrrolidine-1-carboxylate (2S,3S,4R)-2-(hydroxymethyl)-3,4-dimethoxypyrrolidine-1-carboxylate. One direction is to further investigate its mechanism of action and its effects on the production of prostaglandins and ROS. Additionally, further research is needed to determine its potential as a treatment for neurodegenerative diseases. Finally, more studies are needed to investigate its potential applications in other areas of scientific research, such as cancer research and cardiovascular disease research.
Conclusion
In conclusion, Tert-butyl (2S,3S,4R)-2-(hydroxymethyl)-3,4-dimethoxypyrrolidine-1-carboxylate (2S,3S,4R)-2-(hydroxymethyl)-3,4-dimethoxypyrrolidine-1-carboxylate is a chemical compound that has been studied for its potential applications in scientific research. Its anti-inflammatory and analgesic effects make it a potential candidate for the treatment of pain and inflammation, while its neuroprotective effects make it a potential candidate for the treatment of neurodegenerative diseases. Further research is needed to fully understand its mechanism of action and its potential applications in various areas of scientific research.
Propriétés
IUPAC Name |
tert-butyl (2S,3S,4R)-2-(hydroxymethyl)-3,4-dimethoxypyrrolidine-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H23NO5/c1-12(2,3)18-11(15)13-6-9(16-4)10(17-5)8(13)7-14/h8-10,14H,6-7H2,1-5H3/t8-,9+,10-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CHUBKJRFTDNUFO-AEJSXWLSSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(C(C1CO)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1C[C@H]([C@H]([C@@H]1CO)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H23NO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Tert-butyl (2S,3S,4R)-2-(hydroxymethyl)-3,4-dimethoxypyrrolidine-1-carboxylate | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-(4-Chlorophenyl)-5-methyl-1,6-diazatricyclo[6.2.2.0^{2,7}]dodeca-2(7),3,5-triene-4-carbonitrile](/img/structure/B2936446.png)
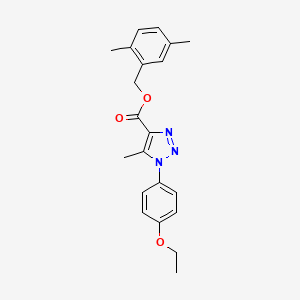
![2-[(4Z)-4-[(4-fluorophenyl)methylidene]-2,5-dioxoimidazolidin-1-yl]-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B2936448.png)
![2-amino-4-(2-chlorophenyl)-6-(2-(dimethylamino)ethyl)-7-methyl-5-oxo-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile](/img/structure/B2936450.png)
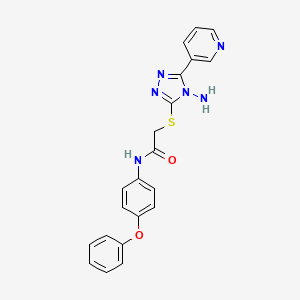
![5-[1-(4-chlorobenzyl)-2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl]-N-(2-furylmethyl)pentanamide](/img/no-structure.png)
![2-[(5-phenyl-1,2-oxazol-3-yl)methyl]-2,3-dihydro-1H-isoindole-1,3-dione](/img/structure/B2936455.png)
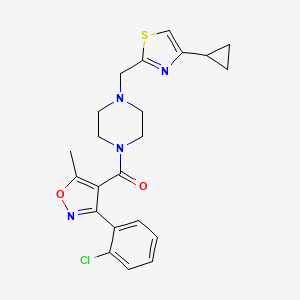
![3-[(2E)-3-(1H-1,3-benzodiazol-2-yl)prop-2-enoyl]-4-phenyl-1,2-dihydroquinolin-2-one](/img/structure/B2936458.png)
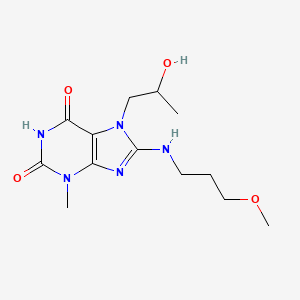
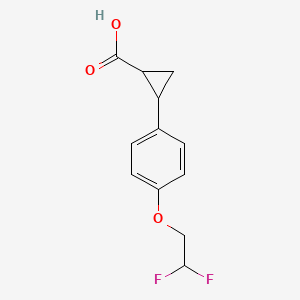

![5-chloro-N-{2-[4-(furan-2-yl)phenyl]-2-hydroxyethyl}thiophene-2-carboxamide](/img/structure/B2936464.png)
![3-{4-[(2-Fluorobenzoyl)amino]phenoxy}-2-thiophenecarboxylic acid](/img/structure/B2936466.png)